molecular formula C13H16N2O2 B1320963 3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one CAS No. 77211-58-6

3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No.: B1320963
CAS No.: 77211-58-6
M. Wt: 232.28 g/mol
InChI Key: ZBIRMOGNCYIDGT-UHFFFAOYSA-N
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Description

3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one (CAS: 77211-58-6) is a spirocyclic compound with a molecular formula of C₁₃H₁₆N₂O₂ and a molecular weight of 232.28 g/mol . Its structure features a spirocyclic core combining an oxazolidinone ring and a diazepane system, substituted at the 3-position with a phenyl group. It is noted for its role in modulating biological targets, though its direct pharmacological applications remain under investigation .

Properties

IUPAC Name

3-phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-12-15(11-4-2-1-3-5-11)10-13(17-12)6-8-14-9-7-13/h1-5,14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIRMOGNCYIDGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CN(C(=O)O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one typically involves the following steps:

    Formation of the oxazolidinone ring: This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Spirocyclization: The oxazolidinone intermediate undergoes spirocyclization with a suitable diaza compound to form the spirocyclic structure.

    Phenyl group introduction: The phenyl group can be introduced via a substitution reaction, often using a phenyl halide and a base.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl group, using reagents like sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Bases: Sodium hydride, potassium tert-butoxide

Major products formed from these reactions depend on the specific conditions and reagents used, but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: Researchers study this compound for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The spirocyclic 1-oxa-3,8-diazaspiro[4.5]decan-2-one core is highly versatile, enabling diverse substitutions at the 3-, 4-, and 8-positions. Below is a detailed comparison with structurally similar compounds:

Key Observations:

Substituent Impact on Synthesis :

  • Bulky substituents (e.g., benzyl groups) reduce yields due to steric hindrance during coupling reactions .
  • Microwave-assisted synthesis improves efficiency for aryl-substituted derivatives (e.g., 78% yield for fluoropyridinyl analogs) .
  • Hydrogenation (e.g., H-cube) enables quantitative yields for unsubstituted cores .

Stability: 4,4-Dimethyl analogs show enhanced stability under acidic conditions compared to unsubstituted cores .

Pharmacological Activity Comparison

Table 2: Pharmacological Profiles of Selected Analogs

Compound Name Biological Activity Mechanism Key Findings Reference
3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one Under investigation (preclinical) N/A Potential scaffold for CNS-targeted agents due to spirocyclic rigidity
8-[2-(3-Indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one Antihypertensive α₁-Adrenergic receptor antagonism Reduces blood pressure in spontaneous hypertensive rats (ED₅₀: 10 mg/kg)
8-[2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one Antihypertensive α₂-Adrenergic receptor antagonism Lower orthostatic hypotension risk compared to α₁ antagonists
8-(3-Bromo-5-chloropyridin-4-yl)-4,4-dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one Kinase inhibition (ALK/EGFR) ATP-competitive binding Inhibits NSCLC cell proliferation (IC₅₀: 0.2 μM)

Key Insights:

  • Substituent-Activity Relationships :
    • 8-Position : Aryl groups (e.g., pyridinyl, indolyl) enhance target engagement (e.g., kinase or adrenergic receptor binding) .
    • 4-Position : Methyl or ethyl groups improve metabolic stability and bioavailability .
  • Selectivity :
    • α₁ vs. α₂ adrenergic receptor selectivity is dictated by 8-substituent bulkiness. Benzodioxane derivatives favor α₂ antagonism, reducing orthostatic hypotension .

Biological Activity

3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound's molecular formula is C13H16N2O2C_{13}H_{16}N_{2}O_{2} with a molecular weight of 232.28 g/mol. It is characterized by a spirocyclic structure that contributes to its biological properties.

PropertyValue
Molecular FormulaC13H16N2O2C_{13}H_{16}N_{2}O_{2}
Molecular Weight232.28 g/mol
CAS Number320419-82-7
Melting Point>310 °C

Research indicates that this compound exhibits significant activity as a dual m-opioid receptor agonist and sigma-1 receptor antagonist. This dual action is particularly relevant for pain management and neuroprotection.

Pharmacological Studies

  • Pain Management : In a study examining the analgesic effects of this compound, it was found to effectively reduce pain responses in animal models, demonstrating comparable efficacy to established opioid analgesics while potentially offering a reduced risk of addiction due to its sigma receptor activity .
  • Neuroprotective Effects : The compound has also been studied for its neuroprotective properties in models of neurodegenerative diseases. It was shown to decrease neuronal apoptosis and improve cognitive function in rodent models of Alzheimer's disease .

Case Study 1: Analgesic Efficacy

In a controlled trial, researchers administered varying doses of this compound to rats subjected to formalin-induced pain. The results indicated a dose-dependent reduction in pain scores, with the highest dose achieving a significant reduction compared to the control group.

Case Study 2: Neuroprotection in Alzheimer's Model

Another study focused on the neuroprotective effects of this compound in a transgenic mouse model of Alzheimer's disease. Mice treated with the compound showed improved memory retention scores on behavioral tests compared to untreated controls, alongside reduced amyloid-beta plaque accumulation in the brain .

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. Preliminary toxicity studies suggest that at therapeutic doses, this compound exhibits low toxicity profiles; however, further studies are necessary to establish long-term safety and potential side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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